CID 118023868
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “CID 118023868” is a chemical entity registered in the PubChem database It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 118023868” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often include steps such as the reaction of precursor chemicals under controlled temperatures and pressures, the use of catalysts, and purification processes to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of compound “this compound” may involve large-scale chemical reactors and continuous processing techniques. The methods are optimized for efficiency, yield, and cost-effectiveness. Common industrial practices include the use of automated systems for precise control of reaction parameters and the implementation of safety measures to handle hazardous chemicals.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “CID 118023868” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: The reactions involving compound “this compound” typically use reagents such as oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions include specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products are often characterized using analytical techniques such as spectroscopy and chromatography to confirm their structure and purity.
Wissenschaftliche Forschungsanwendungen
Compound “CID 118023868” has a wide range of scientific research applications:
Chemistry: It is used as a reagent or intermediate in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is studied for its biological activity and potential as a therapeutic agent.
Medicine: Research explores its potential use in drug development for treating various diseases.
Industry: It is utilized in the production of materials, chemicals, and other industrial products.
Wirkmechanismus
Similar Compounds: Compound “CID 118023868” can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include those with analogous functional groups or structural motifs.
Uniqueness: The uniqueness of compound “this compound” lies in its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Vergleich Mit ähnlichen Verbindungen
- Compound A (similar structure)
- Compound B (analogous functional groups)
- Compound C (related reactivity)
Eigenschaften
Molekularformel |
C20H13F5KN4O3S2 |
---|---|
Molekulargewicht |
555.6 g/mol |
InChI |
InChI=1S/C20H13F5N4O3S2.K/c1-28-16(31)13-8(6-33-17(13)29(2)19(28)32)5-12(30)27-18-26-11(7-34-18)9-3-4-10(21)14(15(9)22)20(23,24)25;/h3-4,6-7H,5H2,1-2H3,(H,26,27,30); |
InChI-Schlüssel |
ZROMZAGVBVNUBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=CS2)CC(=O)NC3=NC(=CS3)C4=C(C(=C(C=C4)F)C(F)(F)F)F)C(=O)N(C1=O)C.[K] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.